6-Methoxy-8-methyl-3,4-dihydroisoquinoline
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Overview
Description
6-Methoxy-8-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of interest due to its potential biological activity and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-8-methyl-3,4-dihydroisoquinoline can be achieved through various methods. One efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-8-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: It can be reduced using catalytic hydrogenation methods.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used as an oxidant.
Reduction: Ruthenium complexes of the Noyori-Ikariya type are employed for asymmetric transfer hydrogenation.
Substitution: Various naphthols and isatoic anhydride can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
6-Methoxy-8-methyl-3,4-dihydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-8-methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. For instance, it can modulate the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, affecting calcium currents and muscle contractility . The compound’s electrophilic character facilitates its participation in various chemical reactions, including cycloaddition and hydride transfer .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar structure but with different substituents.
3-Methyl-3,4-dihydroisoquinolin-1(2H)-one: Another related compound with distinct pharmacological activities.
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Investigated for its biological effects.
Uniqueness
6-Methoxy-8-methyl-3,4-dihydroisoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-methoxy-8-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13NO/c1-8-5-10(13-2)6-9-3-4-12-7-11(8)9/h5-7H,3-4H2,1-2H3 |
InChI Key |
INUCPKYKFQNHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=NCC2)OC |
Origin of Product |
United States |
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